molecular formula C7H4ClF3O3S B1304636 3-(Trifluoromethoxy)benzenesulfonyl chloride CAS No. 220227-84-9

3-(Trifluoromethoxy)benzenesulfonyl chloride

Cat. No. B1304636
M. Wt: 260.62 g/mol
InChI Key: DODDSXTWDSJCDN-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, which are typically used as intermediates in organic synthesis. While the provided papers do not directly discuss 3-(Trifluoromethoxy)benzenesulfonyl chloride, they do provide insights into related compounds and their reactivity, synthesis, and properties, which can be informative for understanding the behavior of 3-(Trifluoromethoxy)benzenesulfonyl chloride.

Synthesis Analysis

The synthesis of related benzenesulfonyl chlorides often involves multiple steps, including halogenation, carboxylation, and chlorination . For example, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, is achieved through regioselective lithiation, copper-catalyzed C–O coupling, and chloroxidation . Similarly, 3,5-bis(trifluoromethyl)benzoyl chloride is synthesized from 1,3-bis(trifluoromethyl)benzene through bromination, carboxylation, and chlorination . These methods could potentially be adapted for the synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chlorides is characterized by a planar benzene ring with substituents that can influence the overall geometry and electronic properties of the molecule. For instance, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined by X-ray diffraction, revealing a planar benzene ring and normal bond lengths and angles . The presence of electronegative substituents such as trifluoromethoxy groups would likely affect the electron distribution and reactivity of the molecule.

Chemical Reactions Analysis

Benzenesulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. For example, trifluoromethanesulfinyl chloride (CF3SOCl) is used for electrophilic trifluoromethylthiolation and bifunctional chlorotrifluoromethylthiolation of different substrates . The reactivity of 3-(Trifluoromethoxy)benzenesulfonyl chloride would be expected to be influenced by the electron-withdrawing trifluoromethoxy group, which could enhance its electrophilic character.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can stabilize metal-arene bond strength, as seen in the case of TpMo(NO)(DMAP)(η2-PhCF3) . The photophysical properties of related compounds, such as dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, show fluorescence with emission maxima in the UV to violet region, indicating that substituents like trifluoromethyl groups can affect the optical properties . These insights suggest that 3-(Trifluoromethoxy)benzenesulfonyl chloride may also exhibit unique physical and chemical properties due to its trifluoromethoxy substituent.

Safety And Hazards

This compound causes severe skin burns and eye damage and may be corrosive to metals . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

While the future directions for this specific compound are not explicitly mentioned in the sources retrieved, trifluoromethoxy-containing molecules are considered a highly promising class of compounds with a wide range of useful bio-properties .

properties

IUPAC Name

3-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-2-5(4-6)14-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODDSXTWDSJCDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380419
Record name 3-(Trifluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)benzenesulfonyl chloride

CAS RN

220227-84-9
Record name 3-(Trifluoromethoxy)benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(trifluoromethoxy)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Boubia, O Poupardin, M Barth, J Binet… - Journal of medicinal …, 2018 - ACS Publications
Here, we describe the identification and synthesis of novel indole sulfonamide derivatives that activate the three peroxisome proliferator activated receptor (PPAR) isoforms. Starting …
Number of citations: 96 pubs.acs.org
S Godesi, JR Han, JK Kim, DI Kwak, J Lee, H Nada… - Pharmaceuticals, 2023 - mdpi.com
MDH1 and MDH2 enzymes play an important role in the survival of lung cancer. In this study, a novel series of dual MDH1/2 inhibitors for lung cancer was rationally designed and …
Number of citations: 8 www.mdpi.com
LJ Phillipson, DH Segal, TL Nero, MW Parker… - Bioorganic & Medicinal …, 2015 - Elsevier
The serine–threonine kinase CDK9 is a target of emerging interest for the development of anti-cancer drugs. There are multiple lines of evidence linking CDK9 activity to cancer, …
Number of citations: 41 www.sciencedirect.com
SC Simon - 2020 - search.proquest.com
Multiple cellular processes, including cell growth, the cell cycle, metabolism, differentiation, transformation, and apoptosis are regulated by MYC proteins. The frequent deregulation of …
Number of citations: 2 search.proquest.com

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